molecular formula C17H19N3O2 B1433545 [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol CAS No. 1803591-37-8

[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol

Cat. No.: B1433545
CAS No.: 1803591-37-8
M. Wt: 297.35 g/mol
InChI Key: FVKVUWIQXUWESE-UHFFFAOYSA-N
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Description

The compound [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol is a tricyclic heterocyclic molecule featuring an 8-oxa-3,5-diazatricyclo framework fused with a cyclohexylmethanol moiety.

Properties

IUPAC Name

[2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-9-11-5-1-3-7-13(11)20-17-16-15(18-10-19-17)12-6-2-4-8-14(12)22-16/h2,4,6,8,10-11,13,21H,1,3,5,7,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKVUWIQXUWESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol is a complex organic molecule that exhibits potential biological activities. Its unique structural features suggest various mechanisms of action that may be beneficial in therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula of the compound is C12H16N2OC_{12}H_{16}N_{2}O with a molecular weight of approximately 216.27 g/mol. The compound features a tricyclic core and functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC₁₂H₁₆N₂O
Molecular Weight216.27 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Receptor Modulation : The tricyclic structure may allow for binding to specific receptors or enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Evaluations

Research has indicated several biological effects associated with this compound:

Anticancer Activity

Studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : Colo320 (colon cancer) and Calu-3 (lung cancer).
  • Mechanism : Induction of apoptosis through activation of caspases and disruption of mitotic processes .

In Vitro Studies

In vitro evaluations have shown that the compound can inhibit cell proliferation at low micromolar concentrations:

CompoundIC₅₀ (µM)Cell Line
Related Compound A5Colo320
Related Compound B10Calu-3

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Core Structure Substituents Melting Point (°C) Solubility (Rf)
Target Compound 8-Oxa-3,5-diazatricyclo Cyclohexylmethanol Not reported Not reported
9c 1,3,5-Triazine 4-Chlorophenoxy, phenoxy 110.5–114 0.39 (1:1 Hex/EA)
9e 1,3,5-Triazine 2-Chlorophenoxy, phenoxy Not reported Purified via MPLC
9f 1,3,5-Triazine 4-tert-Butylphenoxy, phenoxy 47–50 0.54 (1:1 Hex/EA)

Key Observations :

  • Rigidity vs.
  • Substituent Effects: Chlorine and tert-butyl groups in analogs 9c and 9f increase hydrophobicity, as evidenced by higher Rf values, whereas the cyclohexylmethanol group may enhance aqueous solubility.

Key Observations :

  • Reduction Efficiency: DIBAL-H is critical for high-yield methanol formation in analogs, suggesting its utility for synthesizing the target compound’s alcohol moiety.
  • Purification Challenges : The tricyclic core may necessitate advanced purification techniques (e.g., preparative HPLC) due to increased steric hindrance.

Spectroscopic and Crystallographic Analysis

Compounds 9c and 9f were characterized via ¹H/¹³C NMR, confirming methanol group integration and substituent positions . The target compound’s tricyclic system would require detailed NMR analysis to resolve overlapping signals, particularly in the cyclohexyl region. Crystallographic data for analogs are absent in the evidence, but software like SHELXL and WinGX are industry standards for refining such complex structures.

Key Observations :

  • NMR Complexity : The target compound’s tricyclic core may exhibit complex splitting patterns, necessitating high-field NMR (≥400 MHz).
  • Crystallography: SHELX programs could resolve conformational details, such as the orientation of the cyclohexylmethanol group relative to the tricyclic system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.